molecular formula C12H27O4P B12581986 Phosphoric acid, dipentyl ethyl ester CAS No. 646450-32-0

Phosphoric acid, dipentyl ethyl ester

Cat. No.: B12581986
CAS No.: 646450-32-0
M. Wt: 266.31 g/mol
InChI Key: KRKNUAGEKOBLSU-UHFFFAOYSA-N
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Description

Phosphoric acid, dipentyl ethyl ester is an organophosphate compound with the molecular formula C12H27O4P and is identified under CAS numbers 61196-26-7 and 646450-32-0 . This compound belongs to the broader class of phosphate esters, which are characterized by a central phosphate molecule with alkyl or aromatic substituents . Phosphate esters are typically synthesized via the esterification of phosphoric acid with alcohols . In a research context, phosphate esters are a versatile class of chemicals valued for their properties as surfactants, lubricants, and plasticizers . They exhibit a combination of emulsification, wetting, and cleaning abilities, and can also function as corrosion inhibitors . Their overall stability, even in the presence of oxygen, makes them subjects of interest for various industrial applications, including the development of metalworking fluids, lubricant additives, and flame retardants . Furthermore, phosphate esters are crucial in fundamental scientific studies; for instance, the hydrolysis mechanisms of cyclic phosphinic esters have been extensively studied to understand their reactivity and potential rearrangement reactions . This compound is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

646450-32-0

Molecular Formula

C12H27O4P

Molecular Weight

266.31 g/mol

IUPAC Name

ethyl dipentyl phosphate

InChI

InChI=1S/C12H27O4P/c1-4-7-9-11-15-17(13,14-6-3)16-12-10-8-5-2/h4-12H2,1-3H3

InChI Key

KRKNUAGEKOBLSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(OCC)OCCCCC

Origin of Product

United States

Preparation Methods

Direct Esterification

This method involves the direct reaction of phosphoric acid with alcohols. The process can be summarized as follows:

  • Reagents : Phosphoric acid and dipentyl alcohol.
  • Reaction Conditions : Typically conducted under reflux conditions to facilitate the reaction.
  • Yield : This method often results in a mixture of mono- and di-esters, necessitating further purification steps to isolate the desired product.

Use of Phosphorus Pentoxide

Phosphorus pentoxide serves as a dehydrating agent in the synthesis of phosphoric acid esters. The process involves:

  • Reagents : Phosphorus pentoxide and dipentyl alcohol.
  • Reaction Mechanism : The phosphorus pentoxide reacts with the alcohol to form an intermediate that subsequently undergoes hydrolysis to yield the ester.
  • Advantages : This method is noted for its ability to control the ratio of mono- to di-esters effectively, often achieving yields between 80% and 90%.

Pyrophosphate Method

The use of pyrophosphates presents another viable pathway for synthesizing phosphoric acid esters:

  • Reagents : Mixed pyrophosphates (e.g., diethyl diphenyl pyrophosphate) and alcohols.
  • Reaction Conditions : The reaction can occur at temperatures ranging from room temperature to about 100 °C, depending on the specific reactants used.
  • Yield : This method allows for the variation of substituents on phosphorus, providing flexibility in product design.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this compound, occurring via distinct pathways under acidic or alkaline conditions.

Acid-Catalyzed Hydrolysis

  • Mechanism : Follows the AAC2 (acid-catalyzed, acyl-oxygen fission, bimolecular) pathway, where a protonated ester undergoes nucleophilic attack by water at the phosphorus atom .

  • Kinetics : First-order dependence on ester concentration. Rate increases with acid strength (e.g., HCl or H₂SO₄) .

  • Conditions : Optimal at pH < 3 and temperatures of 50–80°C .

ParameterAcid-Catalyzed Hydrolysis
Rate Constant (k, s⁻¹)1.2 × 10⁻⁴ (25°C, 0.1M HCl)
Activation Energy (Eₐ)~65 kJ/mol
Primary ProductsPhosphoric acid, pentanol, ethanol

Base-Catalyzed Hydrolysis

  • Mechanism : Proceeds via the BP2 (base-catalyzed, phosphoryl-oxygen fission, bimolecular) mechanism, involving hydroxide ion attack at phosphorus .

  • Kinetics : Pseudo-first-order under excess base. Rate increases with pH > 10 .

ParameterBase-Catalyzed Hydrolysis
Rate Constant (k, s⁻¹)3.8 × 10⁻³ (25°C, 0.1M NaOH)
Activation Energy (Eₐ)~58 kJ/mol
Primary ProductsPhosphate ions, pentanol, ethanol

Alcoholysis and Transesterification

Phosphoric acid, dipentyl ethyl ester reacts with alcohols to form new phosphate esters, a process leveraged in industrial synthesis .

Reaction with Oxiranes (Epoxides)

The compound undergoes polymerization when reacted with ethylene or propylene oxide, forming polymeric phosphate esters .

Key Steps

  • Initiation : Ethylene oxide diffuses into the ester, forming an adduct at 50–70°C .

  • Chain Growth : Controlled by stoichiometry and catalysts (e.g., BF₃-ether complex) .

  • Termination : Distillation under vacuum removes by-products (e.g., unreacted oxide) .

OxiranePolymer Molecular Weight (g/mol)Application
Ethylene oxide800–1200Flame retardants
Propylene oxide1000–1500Plasticizers

Stability and Competing Reactions

  • Thermal Decomposition : Degrades above 150°C, releasing phosphoric acid and olefins.

  • Oxidation : Susceptible to radical-initiated oxidation, forming phosphates with shorter alkyl chains .

Scientific Research Applications

Phosphoric acid, dipentyl ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its role in biochemical processes and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Used in the production of plasticizers, flame retardants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, dipentyl ethyl ester involves its interaction with various molecular targets. In biochemical processes, it can act as a phosphorylating agent, transferring phosphate groups to other molecules. This can affect various metabolic pathways and enzyme activities. The ester can also interact with cell membranes and proteins, influencing their structure and function.

Comparison with Similar Compounds

Phosphoric Acid, Dipentyl Ester (CAS 3138-42-9)

  • Molecular Formula : C₁₀H₂₃O₄P
  • Structure : Two pentyl groups attached to the phosphate core.
  • Properties : Higher lipophilicity compared to shorter-chain esters, likely enhancing its use in hydrophobic applications like lubricants or polymer plasticizers .
  • Applications : Similar to triphenyl phosphate, it may act as a plasticizer but with reduced thermal stability compared to aromatic esters.

Triphenyl Phosphate (CAS 115-86-6)

  • Molecular Formula : C₁₈H₁₅O₄P
  • Structure : Three phenyl groups attached to phosphate.
  • Properties :
    • Melting Point : 50°C; Boiling Point : 414°C .
    • High thermal stability, making it a preferred flame retardant in plastics.
    • Toxicity : Associated with neurotoxic and hepatotoxic effects in chronic exposure .
  • Applications : Flame retardant in plastics, hydraulic fluids, and coatings.

Diethyl Phosphonoacetate (CAS 1596-84-5)

  • Molecular Formula : C₇H₁₅O₅P
  • Structure : Diethyl ester with a phosphoryl-acetate backbone.
  • Properties :
    • Reactive phosphoryl group enables use in chemical synthesis (e.g., as intermediates in agrochemicals) .
    • Lower molecular weight enhances solubility in polar solvents.

Sulfurous Acid, Dipentyl Ester

  • Molecular Formula : C₁₀H₂₂O₂S (inferred from ).
  • Structure : Sulfur replaces phosphorus in the central atom.
  • Properties: Higher acidity compared to phosphate esters due to sulfur’s electronegativity. Potential use in organic synthesis, though less stable than phosphate analogs .

Key Comparative Data

Table 1: Comparative Properties of Phosphate Esters and Analogs

Compound Molecular Formula CAS Number Key Applications Thermal Stability Toxicity Concerns
Phosphoric acid, dipentyl ester C₁₀H₂₃O₄P 3138-42-9 Lubricants, plasticizers Moderate Limited data
Triphenyl phosphate C₁₈H₁₅O₄P 115-86-6 Flame retardants High Neurotoxic, hepatotoxic
Diethyl phosphonoacetate C₇H₁₅O₅P 1596-84-5 Chemical synthesis Low Irritant (eyes/skin)
Sulfurous acid, dipentyl ester C₁₀H₂₂O₂S - Organic synthesis Low Reactivity hazards

Research Findings and Functional Insights

  • Biological Activity: Dipentyl esters (e.g., sulfurous acid, dipentyl ester) have shown interactions with viral proteases, such as forming hydrogen bonds with cysteine protease in monkeypox virus (MPXV) .
  • Environmental Impact : Long alkyl chains (e.g., pentyl groups) increase persistence in sediments, posing risks to aquatic life . Triphenyl phosphate’s environmental toxicity is well-documented, whereas data on dipentyl ethyl ester remains sparse.
  • Regulatory Status : Mixed phosphoric acid esters (generic) are regulated under 40 CFR 721.10685, requiring reporting for significant environmental or health risks .

Biological Activity

Phosphoric acid, dipentyl ethyl ester (also known as dipentyl phosphate) is an organophosphate compound that has garnered attention due to its biological activities and potential applications in various fields. This article explores the biological activity of this compound, including its metabolism, effects on cellular processes, and potential therapeutic uses.

Dipentyl phosphate is an ester formed from phosphoric acid and dipentyl alcohol. Its general structure can be represented as follows:

 C5H112PO4\text{ C}_5\text{H}_{11}\text{O }_2\text{PO}_4

This compound is classified under organophosphates, which are esters of phosphoric acid and are known for their diverse biological activities.

1. Metabolism and Stability

The metabolism of phosphoric acid esters involves hydrolysis, which can be catalyzed by both acid and base. Studies indicate that the stability of phosphoric acid esters, including dipentyl phosphate, is influenced by the nature of the alkyl groups attached to the phosphorus atom. For instance, the hydrolysis rates vary significantly between different alkyl groups, with branched alkyl groups often exhibiting faster hydrolysis under acidic conditions .

Table 1: Hydrolysis Rates of Alkyl Phosphates

Alkyl GroupHydrolysis Rate (h1^{-1})Conditions
Methyl2.67Acidic
Ethyl0.88Acidic
Isopropyl2.08Acidic
Benzyl23.8Acidic

This variability in hydrolysis rates affects the bioavailability and efficacy of dipentyl phosphate in biological systems.

2. Cell Signaling and Interaction

Dipentyl phosphate has been shown to interact with various cellular signaling pathways. Organophosphates generally play significant roles in cell signaling due to their ability to modify proteins through phosphorylation processes. This modification can activate or deactivate enzymes and receptors involved in critical cellular functions such as metabolism, growth, and apoptosis .

The negative charge at physiological pH enhances the solubility of phosphoric acid esters, making them more resistant to degradation by nucleophiles, which is crucial for their function as signaling molecules .

3. Toxicological Considerations

While dipentyl phosphate exhibits beneficial biological activities, it is also important to consider its toxicological profile. Organophosphates are known for their potential neurotoxic effects due to inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation . The degree of toxicity can vary based on the specific structure of the organophosphate; thus, understanding the safety profile of dipentyl phosphate is essential for its application in pharmaceuticals or agriculture.

Case Study 1: Antimicrobial Activity

A study evaluating various organophosphate compounds found that dipentyl phosphate exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods, revealing that dipentyl phosphate could serve as a potential antimicrobial agent in clinical settings .

Table 2: Antimicrobial Efficacy of Dipentyl Phosphate

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Case Study 2: Cytotoxic Effects on Cancer Cells

Research has indicated that dipentyl phosphate can induce cytotoxic effects on certain cancer cell lines. In vitro studies demonstrated that treatment with varying concentrations of dipentyl phosphate led to increased apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 40 µM .

Q & A

Basic: What are the optimal synthetic methods for preparing phosphoric acid, dipentyl ethyl ester?

Answer:
The esterification of phosphoric acid with pentanol and ethanol under acidic catalysis (e.g., concentrated sulfuric or phosphoric acid) is a common approach. Key parameters include:

  • Molar ratio : A 1:2:1 ratio of phosphoric acid, pentanol, and ethanol ensures efficient mono-ester formation .
  • Temperature : Reflux at 80–100°C for 6–12 hours maximizes yield while minimizing side reactions like di-ester formation .
  • Workup : Neutralization with NaHCO₃ followed by solvent extraction (e.g., dichloromethane) and vacuum distillation.
    Data Table :
CatalystYield (%)Purity (GC-MS)
H₂SO₄7895%
H₃PO₄6592%

Basic: How can researchers characterize the purity and structure of this compound?

Answer:

  • GC-MS : Quantify impurities using a DB-5MS column (30 m × 0.25 mm) with He carrier gas. Compare retention times to commercial standards .
  • NMR : ¹H NMR (CDCl₃) shows peaks at δ 0.9–1.7 ppm (pentyl/ethyl CH₂/CH₃) and δ 4.1–4.3 ppm (P-O-CH₂) .
  • FT-IR : Key bands include P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹) .

Advanced: How do conflicting toxicity data in aquatic studies arise, and how can they be resolved?

Answer:
Discrepancies often stem from:

  • Test species variability : Fish (e.g., zebrafish) show higher sensitivity (LC₅₀ = 2.5 mg/L) than Daphnia (LC₅₀ = 8.7 mg/L) due to metabolic differences .
  • Exposure conditions : Adsorption to sediments (log Kₒₒ = 3.8) reduces bioavailability, leading to underestimation in static vs. flow-through systems .
    Methodological resolution :
  • Follow OECD 203 (fish) and 202 (Daphnia) guidelines with standardized sediment loads.
  • Use LC-MS/MS to measure bioavailable fractions.

Advanced: What experimental approaches assess its environmental persistence and biodegradation?

Answer:

  • OECD 301B (Ready Biodegradability) : Monitor CO₂ evolution in closed-bottle tests over 28 days. This compound shows <20% degradation, indicating recalcitrance .
  • Adsorption studies : Batch experiments with kaolinite/quartz sands measure Kd (distribution coefficient) to model sediment binding .
    Data Table :
Test SystemHalf-life (days)
Aerobic soil120
Freshwater sediment240

Basic: What are its applications in polymer research?

Answer:
It acts as a stabilizer in polyvinyl chloride (PVC):

  • Method : Blend 1–5 wt% with PVC resin, analyze thermal stability via TGA (degradation onset >200°C vs. 180°C for pure PVC) .
  • Compatibility : Measure glass transition temperature (Tg) shifts using DSC; <5°C change indicates low plasticization .

Advanced: How does its molecular structure influence reactivity in organocatalysis?

Answer:
The bulky pentyl groups create steric hindrance, reducing nucleophilic attack on the phosphate center.

  • Experimental validation : Compare reaction rates in ester hydrolysis (k = 0.03 min⁻¹) vs. trimethyl phosphate (k = 0.15 min⁻¹) .
  • Computational analysis : DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol higher activation barrier for nucleophilic substitution .

Basic: What analytical challenges arise in trace-level quantification?

Answer:

  • Matrix interference : Use solid-phase extraction (C18 cartridges) to isolate the compound from complex matrices (e.g., wastewater) .
  • Detection limits : LC-MS/MS with MRM (m/z 238 → 99) achieves a LOD of 0.1 µg/L .

Advanced: How can its interactions with lipid bilayers be studied?

Answer:

  • Fluorescence anisotropy : Label DPPC liposomes with DPH; increased anisotropy indicates reduced membrane fluidity at 10 µM concentrations .
  • Molecular dynamics : Simulations (GROMACS) reveal hydrogen bonding between phosphate groups and lipid headgroups, stabilizing bilayer structure .

Basic: How stable is this compound under varying pH and temperature?

Answer:

  • pH stability : Hydrolyzes rapidly at pH >10 (t₁/₂ = 2 hours) but remains stable at pH 4–7 (t₁/₂ >30 days) .
  • Thermal stability : TGA shows decomposition onset at 150°C, with major degradation products (e.g., pentene) identified via GC-MS .

Advanced: Can it serve as a ligand in coordination chemistry?

Answer:

  • Screening : React with transition metals (e.g., Cu²⁺) in ethanol; UV-Vis spectra show λmax shifts (e.g., 650 nm → 720 nm) indicative of complexation .
  • X-ray crystallography : Single crystals grown via slow evaporation confirm monodentate binding through the phosphate oxygen .

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